

octyl benzoate chemical formula and composition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl benzoate

Cat. No.: B135416

[Get Quote](#)

An In-depth Technical Guide to Octyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate (CAS No. 94-50-8) is an organic compound, specifically the ester of benzoic acid and octanol.^[1] It is a versatile molecule with applications ranging from the fragrance industry to pharmaceuticals, where it can act as a solvent to enhance the solubility of poorly water-soluble drugs.^[2] This technical guide provides a comprehensive overview of the chemical and physical properties of **octyl benzoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug development.

Chemical Formula and Composition

Octyl benzoate is a benzoate ester formed from the formal condensation of the carboxyl group of benzoic acid with the hydroxyl group of octan-1-ol.^[1] It is found naturally in the leaves of lemon balm. The fundamental properties of **octyl benzoate** are summarized below.

Table 1: Chemical Identity of Octyl Benzoate

Identifier	Value
IUPAC Name	octyl benzoate
Synonyms	Benzoic acid, octyl ester; n-Octyl benzoate; Capryl benzoate ^[3]
CAS Number	94-50-8
Chemical Formula	C ₁₅ H ₂₂ O ₂ ^[4]
Molecular Weight	234.33 g/mol ^[4]
Canonical SMILES	CCCCCCCCOC(=O)C1=CC=CC=C1
InChI Key	VECVSKFWRQYTAL-UHFFFAOYSA-N ^[5]

Table 2: Elemental Composition of Octyl Benzoate

Element	Symbol	Atomic Mass	Number of Atoms	Mass Percent
Carbon	C	12.011	15	76.88%
Hydrogen	H	1.008	22	9.46%
Oxygen	O	15.999	2	13.66%

Physicochemical Properties

Octyl benzoate is a colorless liquid with a fruity, balsamic odor.^[6] It is characterized by its low volatility and good solubility in organic solvents.

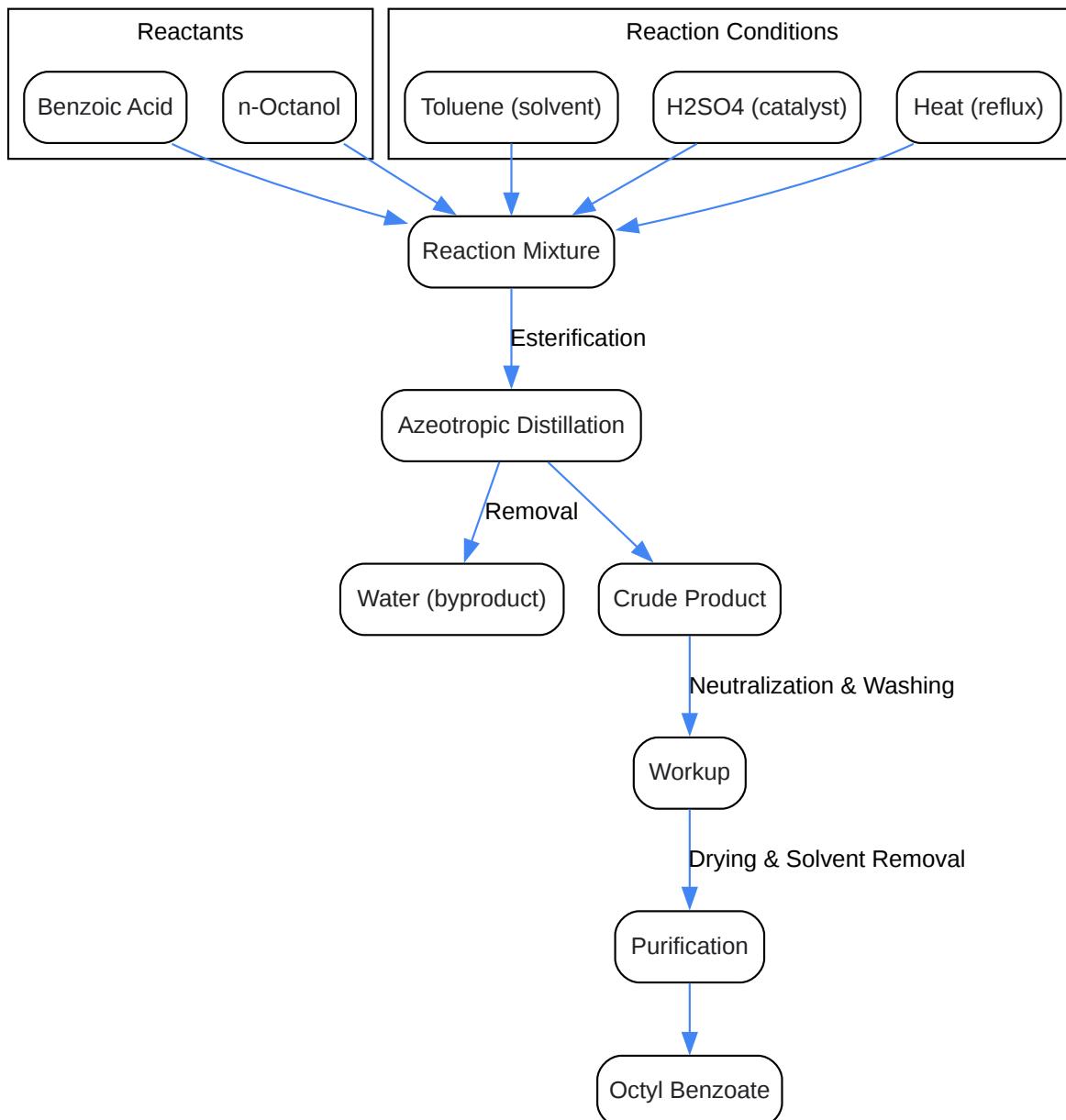
Table 3: Physical and Chemical Properties of Octyl Benzoate

Property	Value
Appearance	Colorless liquid[6]
Boiling Point	305.5 °C
Density	0.9614 g/cm ³
Refractive Index (nD)	1.4880
Solubility	Insoluble in water; Soluble in alcohol and oils[6]
logP (o/w)	5.691 (est.)[2]

Experimental Protocols

Synthesis of Octyl Benzoate via Azeotropic Esterification

The most common method for synthesizing **octyl benzoate** is through the azeotropic esterification of benzoic acid with n-octanol.[6] This method utilizes a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.


Materials:

- Benzoic acid
- n-Octanol
- Toluene
- Concentrated sulfuric acid (catalyst)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel

- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- To a round-bottom flask, add benzoic acid, a molar excess of n-octanol, and toluene as the azeotropic solvent.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Assemble the Dean-Stark apparatus and reflux condenser with the flask.
- Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
- Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess n-octanol, yielding crude **octyl benzoate**.
- The product can be further purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **octyl benzoate**.

Spectroscopic Characterization

The ^1H NMR spectrum of **octyl benzoate** shows characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the octyl chain.

Table 4: ^1H NMR Chemical Shifts and Peak Assignments for **Octyl Benzoate**

Assignment	Chemical Shift (ppm)	Multiplicity
Aromatic Protons (ortho)	~8.05	m
Aromatic Protons (para)	~7.53	m
Aromatic Protons (meta)	~7.42	m
-OCH ₂ -	~4.31	t
-OCH ₂ CH ₂ -	~1.75	m
-(CH ₂) ₅ -	~1.44 - 1.25	m
-CH ₃	~0.88	m

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

[7][8]

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Table 5: ^{13}C NMR Chemical Shifts for **Octyl Benzoate**

Assignment	Chemical Shift (ppm)
C=O	~166.6
Aromatic C (quaternary)	~132.7
Aromatic C-H	~129.5, ~128.3
-OCH ₂ -	~64.3
-(CH ₂) ₆ -	~31.7, ~29.2, ~28.9, ~26.0, ~22.6
-CH ₃	~14.0

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

[8]

The IR spectrum of **octyl benzoate** displays key absorption bands corresponding to its functional groups.

Table 6: Key IR Absorption Bands for **Octyl Benzoate**

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (ester)	~1720	Strong, sharp absorption
C-O (ester)	~1270 and ~1110	Strong absorptions
C-H (aromatic)	>3000	Medium to weak absorptions
C-H (aliphatic)	<3000	Medium to strong absorptions

| C=C (aromatic) | ~1600 and ~1450 | Medium to weak absorptions |

The mass spectrum of **octyl benzoate** under electron ionization (EI) shows a molecular ion peak and characteristic fragment ions.

Table 7: Major Fragments in the Mass Spectrum of **Octyl Benzoate**

m/z	Proposed Fragment
234	[M] ⁺ (Molecular ion)
123	[C ₇ H ₅ O ₂] ⁺ (Benzoyl cation)
105	[C ₇ H ₅ O] ⁺ (Loss of octoxy radical)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The base peak is typically observed at m/z 123.[1]

Applications in Drug Development

Octyl benzoate's properties make it a compound of interest for pharmaceutical applications, primarily as an excipient in drug formulations.

Solubility Enhancement

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). **Octyl benzoate**, being an effective solvent for many organic compounds, can be used in formulations to dissolve such APIs, thereby enhancing their bioavailability. Its use as a cosolvent in lipid-based drug delivery systems is an area of active investigation.

Transdermal Drug Delivery

The transdermal delivery of drugs offers several advantages over oral or parenteral administration. However, the stratum corneum of the skin presents a formidable barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to overcome this barrier. The lipophilic nature of **octyl benzoate** suggests its potential as such an enhancer, facilitating the transport of drugs across the skin.

Conclusion

Octyl benzoate is a well-characterized compound with a range of applications. Its chemical and physical properties are well-documented, and its synthesis is straightforward. For drug development professionals, its utility as a solubilizing agent and potential as a penetration enhancer in transdermal systems make it a valuable excipient to consider in formulation development. Further research into specific drug formulations containing **octyl benzoate** is warranted to fully explore its potential in advanced drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octyl benzoate | C15H22O2 | CID 66751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. octyl benzoate, 94-50-8 [thegoodsentscompany.com]
- 3. Showing Compound Octyl benzoate (FDB020015) - FooDB [foodb.ca]
- 4. Benzoic acid, octyl ester [webbook.nist.gov]
- 5. Benzoic acid, octyl ester [webbook.nist.gov]
- 6. octyl benzoate (94-50-8) 13C NMR [m.chemicalbook.com]
- 7. octyl benzoate (94-50-8) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [octyl benzoate chemical formula and composition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135416#octyl-benzoate-chemical-formula-and-composition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com